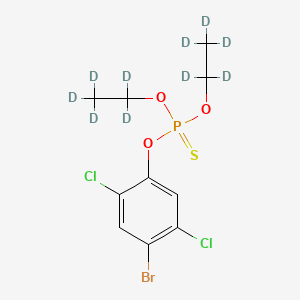
Bromophos-ethyl-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromophos-ethyl-d10: is a deuterated analog of bromophos-ethyl, an organophosphorus insecticide. This compound is primarily used in scientific research to study the behavior and metabolism of bromophos-ethyl in various environments. The deuterium labeling allows for more precise tracking and analysis using techniques such as mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bromophos-ethyl-d10 involves the incorporation of deuterium atoms into the bromophos-ethyl molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. Quality control measures are implemented to monitor the deuterium content and overall quality of the compound.
Chemical Reactions Analysis
Types of Reactions: Bromophos-ethyl-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bromoxon-ethyl-d10, an oxygen analog.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are employed.
Major Products:
Oxidation: Bromoxon-ethyl-d10
Reduction: Alcohol derivatives of this compound
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Bromophos-ethyl-d10 is used in a wide range of scientific research applications, including:
Chemistry: Studying the reaction mechanisms and pathways of organophosphorus compounds.
Biology: Investigating the metabolism and degradation of bromophos-ethyl in biological systems.
Medicine: Exploring the potential therapeutic uses and toxicological effects of organophosphorus compounds.
Industry: Monitoring and analyzing pesticide residues in agricultural products and environmental samples.
Mechanism of Action
The mechanism of action of bromophos-ethyl-d10 involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target organism. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking and analysis.
Comparison with Similar Compounds
Bromophos-ethyl: The non-deuterated analog of bromophos-ethyl-d10.
Bromophos: Another organophosphorus insecticide with similar properties but different chemical structure.
Chlorpyrifos: A widely used organophosphorus insecticide with a similar mechanism of action.
Uniqueness: this compound is unique due to its deuterium labeling, which allows for more precise tracking and analysis in scientific research. This makes it particularly valuable for studies involving mass spectrometry and other analytical techniques.
Properties
Molecular Formula |
C10H12BrCl2O3PS |
|---|---|
Molecular Weight |
404.1 g/mol |
IUPAC Name |
(4-bromo-2,5-dichlorophenoxy)-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H12BrCl2O3PS/c1-3-14-17(18,15-4-2)16-10-6-8(12)7(11)5-9(10)13/h5-6H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 |
InChI Key |
KWGUFOITWDSNQY-MWUKXHIBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=CC(=C(C=C1Cl)Br)Cl)OC([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC(=C(C=C1Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


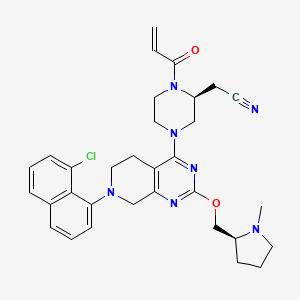
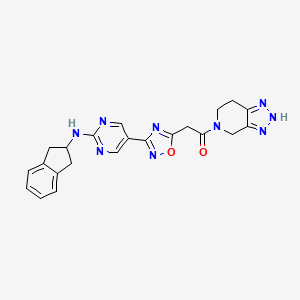

![[3-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;dihydrochloride](/img/structure/B12425918.png)
![4-[(3S,8R)-1,5-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]butan-2-one](/img/structure/B12425920.png)
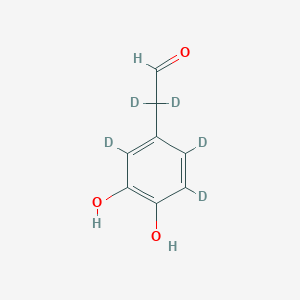
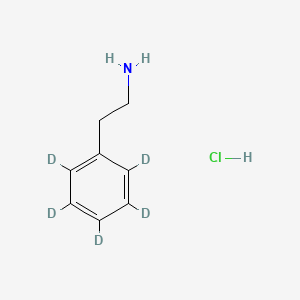
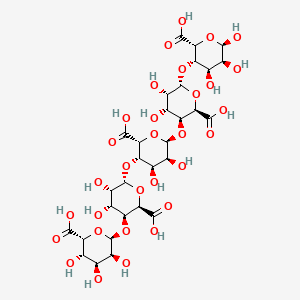


![(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9,22-trione](/img/structure/B12425957.png)
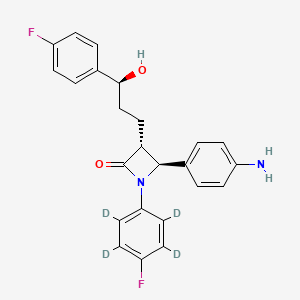
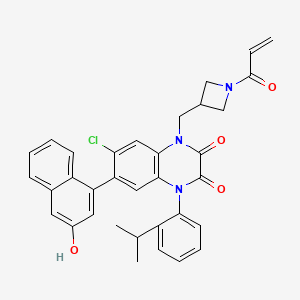
![(5S,11S,14S)-11-(hydroxymethyl)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid](/img/structure/B12425972.png)
